1-[2-(3-Benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one
Description
1-[2-(3-Benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one is a complex organic compound featuring a piperazine ring, a benzyl group, and an azepanone structure
Properties
IUPAC Name |
1-[2-(3-benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-21-11-12-22(14-17(21)13-16-7-3-2-4-8-16)19(25)15-23-10-6-5-9-18(24)20(23)26/h2-4,7-8,17-18,24H,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJJLFJGEKCVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CC2=CC=CC=C2)C(=O)CN3CCCCC(C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 3-benzyl-4-methylpiperazine. This can be achieved through the reductive amination of benzylamine with 1-methylpiperazine using a reducing agent like sodium cyanoborohydride.
Coupling with Azepanone: The piperazine intermediate is then coupled with 3-hydroxyazepan-2-one. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carbonyl group in the azepanone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides, thiolates, or amines under basic conditions.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(3-Benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity, while the azepanone structure can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-Benzyl-4-methylpiperazin-1-yl)-2-oxoethyl]-3-hydroxyazepan-2-one: Unique due to its specific combination of functional groups and potential biological activity.
3-Benzyl-4-methylpiperazine: Lacks the azepanone structure, which may result in different biological properties.
3-Hydroxyazepan-2-one: Lacks the piperazine and benzyl groups, affecting its overall activity and applications.
Uniqueness
This compound is unique due to its combination of a piperazine ring, a benzyl group, and an azepanone structure. This combination imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
